molecular formula C35H37ClN2O11 B606725 Clorobiocin CAS No. 39868-96-7

Clorobiocin

Cat. No. B606725
CAS RN: 39868-96-7
M. Wt: 697.13
InChI Key: FJAQNRBDVKIIKK-LFLQOBSNSA-N
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Description

Clorobiocin is an aminocoumarin antibiotic . It is similar to novobiocin and coumermycin A1 . It inhibits the enzyme DNA gyrase , which is crucial for DNA replication in bacteria .


Synthesis Analysis

The biosynthesis of Clorobiocin involves the transfer and methylation of the pyrrolyl-2-carboxyl moiety . Two putative acyl carrier proteins, CloN5 and CloN1, and two putative acyl transferases, CloN2 and CloN7, are involved in this process . The pyrrolyl-2-carboxyl moiety is transferred to the deoxysugar . The product of this transfer, novclobiocin 109, is not further methylated to the 5-methylpyrrolyl-2-carboxyl compound, i.e., clorobiocin, suggesting that methylation does not take place after the acyl transfer .


Molecular Structure Analysis

The structures of Clorobiocin are characterized by the typical 3-amino-4,7-dihydroxycoumarin unit, glycosidically linked to a deoxysugar which is acylated at the 3-hydroxy group with a 5-methylpyrrolyl-2-carboxyl moiety . The chemical formula of Clorobiocin is C35H37ClN2O11 .


Chemical Reactions Analysis

In the biosynthesis of Clorobiocin, the pyrrolyl-2-carboxyl moiety is transferred to the deoxysugar . This process involves two putative acyl carrier proteins, CloN5 and CloN1, and two putative acyl transferases, CloN2 and CloN7 .


Physical And Chemical Properties Analysis

The average weight of Clorobiocin is 697.128 and its monoisotopic mass is 696.208587743 . It belongs to the class of organic compounds known as coumarin glycosides .

Scientific Research Applications

  • Antimicrobial and DNA Gyrase-Inhibitory Activities : Clorobiocin has been found to be highly effective against Escherichia coli DNA gyrase and shows significant antibacterial activities against clinically relevant gram-positive and gram-negative bacteria. It appears to be a highly evolved structure optimized for bacterial transport and DNA gyrase inhibition (Galm, Heller, Shapiro, Page, Li, & Heide, 2004).

  • Role in Biosynthesis Process : Clorobiocin's biosynthesis involves several proteins, such as CloN1 and CloN7, that are crucial for transferring the pyrrole-2-carboxyl moiety to the deoxysugar. This moiety is important for the antibiotic's binding to its biological target, gyrase (Freitag, Wemakor, Li, & Heide, 2005).

  • Halogenase Role in Biosynthesis : The halogenase gene in clorobiocin biosynthesis is responsible for introducing the chlorine atom, a key differentiator from other similar substances like novobiocin. The presence of chlorine significantly enhances antibacterial activity (Eustáquio, Gust, Luft, Li, Chater, & Heide, 2003).

  • Investigation of Transfer and Methylation : In the biosynthesis of clorobiocin, the transfer and subsequent methylation of the pyrrole-2-carboxyl moiety to the deoxysugar is an essential step, involving various acyl transferases and carrier proteins (Anderle, Alt, Gulder, Bringmann, Kammerer, Gust, & Heide, 2007).

  • Structure-Activity Relationships : Clorobiocin’s structure, particularly the substitutions at certain positions of its aminocoumarin ring, is highly evolved for optimal interaction with gyrase and topoisomerase IV. It is superior to many of its analogs in inhibitory activity (Flatman, Eustáquio, Li, Heide, & Maxwell, 2006).

  • Genetic Engineering and Novel Derivatives : Through genetic engineering and biosynthesis studies, new derivatives of clorobiocin have been generated. These studies provide insights into generating new bioactive compounds using genomic methods (Heide, 2008).

  • Effects on DNA Synthesis and Cell Division : Clorobiocin inhibits DNA gyrase, affecting DNA synthesis, transcription, and cell division in Escherichia coli. It provides insights into the role of DNA gyrase in cellular processes (Fairweather, Orr, & Holland, 1980).

  • Curing Effect on E. coli Plasmids : Clorobiocin has been used for curing certain Escherichia coli plasmids, demonstrating its potential in genetic studies and plasmid manipulation (Čejka, Holubová, & Hubacek, 2004).

  • Methyltransferase Role in Biosynthesis : The gene cloN6 is crucial for the methylation of the pyrrole-2-carboxyl moiety of clorobiocin, an important step in its biosynthesis (Westrich, Heide, & Li, 2003).

  • Chemoenzymatic Formation of Novel Antibiotics : Enzymes like CouN1 and CouN7 are involved in generating novel aminocoumarin antibiotics, providing a pathway for the creation of new antibacterial agents (Fridman, Balibar, Lupoli, Kahne, Walsh, & Garneau‐Tsodikova, 2007).

Safety And Hazards

When handling Clorobiocin, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

Recent research has expanded the genetic toolkit for NRRL 3504, a producer of Clorobiocin . This has led to an increase in Clorobiocin titers by 30-fold (up to approximately 200 mg/L), which is the highest level of Clorobiocin production reported so far . This sets a working ground for further improvement of Clorobiocin production as well as for the application of genetic methods to illuminate the cryptic secondary metabolome of NRRL 3504 .

properties

IUPAC Name

[(3R,4S,5R,6S)-6-[8-chloro-4-hydroxy-3-[[4-hydroxy-3-(3-methylbut-2-enyl)benzoyl]amino]-2-oxochromen-7-yl]oxy-5-hydroxy-3-methoxy-2,2-dimethyloxan-4-yl] 5-methyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H37ClN2O11/c1-16(2)7-9-18-15-19(10-13-22(18)39)31(42)38-25-26(40)20-11-14-23(24(36)28(20)47-33(25)44)46-34-27(41)29(30(45-6)35(4,5)49-34)48-32(43)21-12-8-17(3)37-21/h7-8,10-15,27,29-30,34,37,39-41H,9H2,1-6H3,(H,38,42)/t27-,29+,30-,34-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJAQNRBDVKIIKK-LFLQOBSNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1)C(=O)OC2C(C(OC(C2OC)(C)C)OC3=C(C4=C(C=C3)C(=C(C(=O)O4)NC(=O)C5=CC(=C(C=C5)O)CC=C(C)C)O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(N1)C(=O)O[C@H]2[C@H]([C@@H](OC([C@@H]2OC)(C)C)OC3=C(C4=C(C=C3)C(=C(C(=O)O4)NC(=O)C5=CC(=C(C=C5)O)CC=C(C)C)O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H37ClN2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401028112
Record name Clorobiocin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401028112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

697.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Clorobiocin

CAS RN

39868-96-7
Record name Clorobiocin
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Clorobiocin
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Record name Clorobiocin
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URL https://www.drugbank.ca/drugs/DB03966
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Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Clorobiocin
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URL https://comptox.epa.gov/dashboard/DTXSID401028112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
10
Citations
F Pojer, E Wemakor, B Kammerer… - Proceedings of the …, 2003 - National Acad Sciences
Ring A (3-dimethylallyl-4-hydroxybenzoic acid) is a structural moiety of the aminocoumarin antibiotics novobiocin and clorobiocin. In the present study, the prenyltransferase involved in …
Number of citations: 152 www.pnas.org
AS Eustáquio, B Gust, T Luft, SM Li, KF Chater… - Chemistry & biology, 2003 - cell.com
… play a role in the halogenation of clorobiocin. The aminocoumarin antibiotics clorobiocin (… Their characteristic to generate structural analogs of clorobiocin by these structural moiety is …
Number of citations: 115 www.cell.com
FTF Tsai, OMP Singh, T Skarzynski… - Proteins: Structure …, 1997 - Wiley Online Library
… The p24-clorobiocin structure is also compared to that of the p24-novobiocin9 and the 43-… clorobiocin and novobiocin, we determined the thermodynamic parameters of the clorobiocin …
Number of citations: 186 onlinelibrary.wiley.com
F Pojer, SM Li, L Heide - Microbiology, 2002 - microbiologyresearch.org
… the abolishment of the production of clorobiocin. Feeding of the mutant with 3… clorobiocin) restored clorobiocin production. Here, it is suggested that the formation of Ring A of clorobiocin …
Number of citations: 167 www.microbiologyresearch.org
U Galm, S Heller, S Shapiro, M Page… - Antimicrobial agents …, 2004 - Am Soc Microbiol
… Twenty-eight novel clorobiocin derivatives obtained from mutasynthesis experiments were … in comparison to novobiocin and clorobiocin. Clorobiocin was the most active compound both …
Number of citations: 105 journals.asm.org
DC Hooper, JS Wolfson, GL McHugh… - Antimicrobial agents …, 1982 - Am Soc Microbiol
Novobiocin, coumermycin A1, and clorobiocin, structurally … , found in novobiocin and clorobiocin, and the reduplication of the … A1, and clorobiocin to be in the B subunit of DNA gyrase. …
Number of citations: 166 journals.asm.org
S Garneau, PC Dorrestein, NL Kelleher, CT Walsh - Biochemistry, 2005 - ACS Publications
The aminocoumarin antibiotics clorobiocin and coumermycin A 1 target the B subunit of DNA gyrase by presentation of the 5-methyl-pyrrolyl-2-carboxy ester moiety in the ATP-binding …
Number of citations: 92 pubs.acs.org
AS Eustáquio, B Gust, U Galm, SM Li… - Applied and …, 2005 - Am Soc Microbiol
A method was developed for the heterologous expression of biosynthetic gene clusters in different Streptomyces strains and for the modification of these clusters by single or multiple …
Number of citations: 116 journals.asm.org
M Wolpert, B Gust, B Kammerer, L Heide - Microbiology, 2007 - microbiologyresearch.org
… antibiotic clorobiocin, the … the clorobiocin cluster has now been carried out. When the modified cluster was expressed in the heterologous host Streptomyces coelicolor M512, clorobiocin …
Number of citations: 93 www.microbiologyresearch.org
C Anderle, SM Li, B Kammerer, B Gust… - The Journal of …, 2007 - nature.com
… expressing a modified clorobiocin biosynthetic gene cluster… clorobiocin, with a substituted 4-hydroxycinnamoyl moieties instead of the prenylated 4-hydroxybenzoyl moiety of clorobiocin…
Number of citations: 19 www.nature.com

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